Superior Potency at GluA2 AMPA Subunits Compared to Philanthotoxin 343 and 433
HPP-spermine demonstrates a uniquely high potency for the GluA2 AMPA receptor subunit that is absent in its closest structural analogs. Its IC50 at the GluA2 subunit is 0.08 µM, which is over three orders of magnitude lower than that of Philanthotoxin-343 (PhTX-343, IC50 = 270 µM) [1]. Another analog, Philanthotoxin-433 (PhTX-433), has no effect (N.E.) on GluA2 [1]. This makes HPP-spermine the only compound among these three with meaningful GluA2-blocking activity.
| Evidence Dimension | Inhibitory potency at recombinant AMPA receptor subunits (IC50) |
|---|---|
| Target Compound Data | IC50 (GluA2): 0.08 µM |
| Comparator Or Baseline | Philanthotoxin-343 (PhTX-343): IC50 = 270 µM; Philanthotoxin-433 (PhTX-433): No Effect (N.E.) |
| Quantified Difference | HPP-spermine is >3,000-fold more potent than PhTX-343 at the GluA2 subunit. |
| Conditions | Recombinant AMPA receptors expressed in Xenopus oocytes; voltage-clamp recordings at a holding potential of -70 mV. Source: Washburn and Dingledine (1996) as cited in [1]. |
Why This Matters
This enables selective pharmacological isolation of GluA2-containing vs. GluA2-lacking AMPA receptor populations, a capability not achievable with PhTX-343 or PhTX-433.
- [1] Traynelis SF, Wollmuth LP, McBain CJ, et al. Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacol Rev. 2010;62(3):405-496. Table 14. View Source
